Metabolic Stability in Rat Liver S9 Fraction: UCM-924 Displays Significantly Longer Half-Life Than the Parent Lead UCM765
UCM-924 was specifically designed to overcome the metabolic liability of the first-generation MT2 partial agonist UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide). UCM765 exhibits a short half-life of T1/2 = 44 min when incubated with rat liver S9 fraction due to extensive oxidative metabolism at the methoxyphenyl ring [1]. By replacing the 3-methoxy group with 3-bromo and adding a 4-fluoro substituent, UCM-924 demonstrated a significantly longer half-life in the identical rat liver S9 fraction assay while preserving the MT2-selective binding profile [1]. The bromine and fluorine atoms act as metabolic blocking groups that resist cytochrome P450-mediated oxidation, directly translating the in vitro metabolic stability gain into prolonged in vivo pharmacodynamic effects observed in rodent pain and sleep models [2].
| Evidence Dimension | In vitro metabolic half-life in rat liver S9 fraction |
|---|---|
| Target Compound Data | UCM-924: significantly longer half-life than UCM765 (exact fold-improvement not numerically reported in primary source; described as 'significantly longer') |
| Comparator Or Baseline | UCM765: T1/2 = 44 min in rat liver S9 fraction |
| Quantified Difference | Qualitatively significant improvement; UCM765 T1/2 = 44 min vs. UCM-924 T1/2 substantially greater |
| Conditions | Rat liver S9 fraction incubation; LC-MS metabolite identification; Rivara et al. ChemMedChem 2009 |
Why This Matters
The metabolic stability differentiation directly governs in vivo experimental feasibility: UCM765 requires repeated dosing every 4 h to maintain steady-state levels, whereas UCM-924's longer half-life enables sustained target engagement with less frequent administration, making it the preferred tool compound for chronic in vivo pharmacological studies.
- [1] Rivara S, Vacondio F, Fioni A, Silva C, Carmi C, Mor M, Lucini V, Pannacci M, Caronno A, Scaglione F, Gobbi G, Spadoni G, Bedini A, Orlando P, Lucarini S, Tarzia G. N-(Anilinoethyl)amides: Design and Synthesis of Metabolically Stable, Selective Melatonin Receptor Ligands. ChemMedChem. 2009 Oct;4(10):1746-55. doi: 10.1002/cmdc.200900240. PMID: 19728346. View Source
- [2] Ochoa-Sanchez R, Comai S, Lacoste B, Bambico FR, Dominguez-Lopez S, Spadoni G, Rivara S, Bedini A, Angeloni D, Fraschini F, Tarzia G, Gobbi G. Promotion of Non-Rapid Eye Movement Sleep and Activation of Reticular Thalamic Neurons by a Novel MT2 Melatonin Receptor Ligand. J Neurosci. 2011 Dec 14;31(50):18439-18452. doi: 10.1523/JNEUROSCI.2676-11.2011. (Cites UCM765 T1/2 = 44 min). View Source
